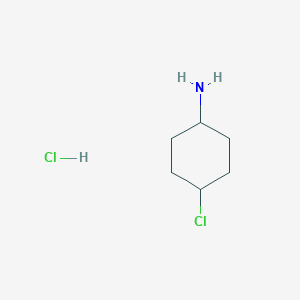

4-Chloro-cyclohexylamine hydrochloride

Description

The exact mass of the compound 4-Chloro-cyclohexylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-cyclohexylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-cyclohexylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chlorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDAZNVQTYQXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615708 | |

| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54916-24-4 | |

| Record name | NSC164690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Building Block for Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-cyclohexylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

4-Chloro-cyclohexylamine hydrochloride is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both an amine and a chlorine atom. As a hydrochloride salt, it exists as a stable, solid material, enhancing its shelf-life and handling characteristics compared to the free amine.[1] Its true value in chemical synthesis, particularly in the realm of drug discovery and development, lies in the orthogonal reactivity of its two functional groups and the critical influence of its stereochemistry. The presence of both a nucleophilic amine and an electrophilic carbon center (attached to the chlorine) makes it a versatile intermediate for constructing more complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, stereochemical nuances, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental properties of 4-Chloro-cyclohexylamine hydrochloride are summarized below. These data are essential for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-chlorocyclohexan-1-amine;hydrochloride | [3] |

| Synonyms | 4-Chlorocyclohexanamine hydrochloride | [3] |

| CAS Number | 54916-24-4 | [3] |

| Molecular Formula | C₆H₁₃Cl₂N | [3] |

| Molecular Weight | 170.08 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | [1] |

| Form | Crystalline solid (hydrochloride salt) | [1] |

The Critical Role of Stereochemistry and Conformation

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two substituents at the 1 and 4 positions gives rise to cis and trans geometric isomers, which have profoundly different three-dimensional structures and, consequently, distinct chemical reactivity.

-

trans-isomer: The two substituents are on opposite faces of the ring. In its most stable chair conformation, both the chloro and amino groups can occupy equatorial positions, minimizing steric hindrance.

-

cis-isomer: The two substituents are on the same face of thering. In any chair conformation, one group must be axial while the other is equatorial.

The interconversion between the two chair conformers (ring-flipping) is rapid at room temperature, but the equilibrium will heavily favor the conformer that places the bulky substituents in the more stable equatorial positions. Understanding which conformer is dominant is paramount for predicting reaction outcomes.

Caption: Conformational equilibrium of trans and cis isomers.

Synthesis and Isomer Separation

The synthesis of 4-Chloro-cyclohexylamine hydrochloride typically involves a two-stage process: the formation of the 4-chloro-cyclohexylamine free base, followed by its conversion to the hydrochloride salt. The separation of stereoisomers is a critical purification step, often achieved by fractional crystallization.

Proposed Synthetic Workflow

A robust method for synthesizing the precursor amine is the reductive amination of 4-chlorocyclohexanone. The subsequent acidification with hydrochloric acid yields the desired salt, which can then be purified to isolate the desired stereoisomer.

Caption: Proposed workflow for synthesis and isomer separation.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative procedure for the synthesis and purification of trans-4-Chloro-cyclohexylamine hydrochloride, adapted from methods for analogous compounds.[4]

PART A: Synthesis of 4-Chloro-cyclohexylamine (Free Base)

-

Setup: To a stirred solution of 4-chlorocyclohexanone (1 eq.) in methanol, add ammonium acetate (3-4 eq.).

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the ketone.

-

Workup: Carefully add 2M HCl to quench the reaction and adjust the pH to ~2. Stir for 1 hour. Extract the aqueous layer with diethyl ether or dichloromethane to remove unreacted materials.

-

Isolation: Basify the aqueous layer to pH >12 with solid NaOH or 6M NaOH solution, ensuring the temperature is kept low with an ice bath.

-

Extraction: Extract the liberated free amine into diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture.

PART B: Hydrochloride Salt Formation and Isomer Separation

-

Salt Formation: Dissolve the crude amine mixture in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring. A white precipitate will form.

-

Isolation: Collect the precipitated solid (a mixture of cis and trans hydrochloride salts) by vacuum filtration and wash with cold ether.

-

Fractional Crystallization: Dissolve the crude salt mixture in a minimum amount of hot methanol. Slowly add a less polar co-solvent, such as acetone or ethyl acetate, until the solution becomes turbid.[4]

-

Purification: Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling at 0-4°C. The less soluble isomer (typically the trans isomer) will crystallize out first.

-

Final Product: Collect the crystals by filtration, wash with a cold methanol/acetone mixture, and dry under vacuum to yield the purified isomer. The mother liquor can be concentrated to recover the more soluble isomer.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 4-Chloro-cyclohexylamine is dictated by its amine and alkyl chloride functionalities, with the stereochemical arrangement being the deciding factor in reaction pathways and rates.

Reactions at the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

-

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides/anhydrides to form secondary/tertiary amines or amides, respectively. This is fundamental for elongating molecular chains or introducing new functional moieties.

-

Reductive Amination: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to form more complex secondary or tertiary amines.

Reactions at the Chloro Group: The Stereochemical Imperative

The C-Cl bond is susceptible to nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. The preferred pathway is highly dependent on the conformation of the cyclohexane ring.

-

Sₙ2 Reaction: Requires a backside attack by a nucleophile. This is most efficient when the C-Cl bond is in an axial position, as the equatorial face is more sterically hindered.

-

E2 Reaction: Requires an anti-periplanar (180°) arrangement between a proton and the leaving group (the chlorine). This geometric constraint is perfectly met when both the proton and the chlorine occupy axial positions on adjacent carbons (a trans-diaxial arrangement).[5][6]

Caption: Reactivity of the axial chloro-conformer.

Causality: The trans isomer, which can adopt a diaxial conformation (albeit as a minor conformer in equilibrium), is often more reactive in E2 eliminations than the cis isomer, which cannot achieve a trans-diaxial arrangement of the H and Cl atoms without significant ring distortion. This differential reactivity is a powerful tool for synthetic chemists to selectively form either elimination or substitution products by choosing the appropriate starting isomer and reaction conditions.

Predicted Spectroscopic Profile

While a publicly available, experimentally verified spectrum for 4-Chloro-cyclohexylamine hydrochloride is elusive, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds like cyclohexylamine hydrochloride.[7] This predicted data serves as a practical guide for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The use of D₂O as a solvent will cause the N-H protons to exchange, making them invisible in the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.4 | m | 1H | H-C4 (CH-Cl) | Deshielded by the adjacent electronegative chlorine atom. Axial vs. equatorial position will significantly affect the exact shift and coupling constants. |

| ~ 3.1 - 3.3 | m | 1H | H-C1 (CH-NH₃⁺) | Deshielded by the adjacent positively charged ammonium group.[7] |

| ~ 2.0 - 2.3 | m | 4H | Axial Protons at C2, C3, C5, C6 | Typically found at a lower field than equatorial protons. |

| ~ 1.3 - 1.6 | m | 4H | Equatorial Protons at C2, C3, C5, C6 | Shielded relative to the axial protons. |

Predicted ¹³C NMR Spectrum (101 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 60 - 65 | C4 (C-Cl) | Carbon directly attached to chlorine is significantly deshielded. |

| ~ 50 - 55 | C1 (C-NH₃⁺) | Carbon attached to the ammonium group is deshielded. |

| ~ 30 - 35 | C2, C6 | Carbons adjacent to the substituted carbons. |

| ~ 25 - 30 | C3, C5 | Carbons beta to the substituted carbons. |

Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3100 - 2800 | N-H stretch (in -NH₃⁺) | Broad, strong absorption characteristic of an ammonium salt. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H bonds of the cyclohexane ring. |

| ~ 1600 - 1500 | N-H bend | Asymmetric and symmetric bending of the -NH₃⁺ group. |

| 800 - 600 | C-Cl stretch | Strong absorption indicating the presence of the alkyl chloride. |

Utility in Drug Discovery and Development

The cyclohexylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. 4-Chloro-cyclohexylamine hydrochloride serves as a key intermediate to access novel analogs of these scaffolds. Its bifunctional nature allows for its incorporation into larger molecules through sequential or orthogonal reactions.

For example, the trans-cyclohexylamine core is central to the structure of the antidiabetic drug Glimepiride and the novel antipsychotic Cariprazine .[8][9] While these drugs do not originate directly from the 4-chloro derivative, their syntheses rely on access to pure stereoisomers of substituted cyclohexylamines. The ability to introduce functionality at the 4-position (via substitution of the chlorine) while also modifying the amine makes 4-Chloro-cyclohexylamine hydrochloride a highly valuable starting material for generating libraries of new chemical entities for high-throughput screening and lead optimization.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Chloro-cyclohexylamine hydrochloride is predicted to have hazards similar to related aliphatic amine salts.

Toxicity Profile (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye damage/irritation.

-

May cause respiratory irritation.

Recommended Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid creating dust. Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The material is likely hygroscopic; store under an inert atmosphere if possible.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

-

PubChem. (n.d.). 4-Chloro-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024). Chemical Science. PMC. Retrieved from [Link]

- Patent Application Publication US 2012/0264721 A1. (2012). Analogues of Cilostazol. Google Patents.

- Patent US3979444A. (1976). 4-Arylcyclohexylamines. Google Patents.

- Patent Application Publication US 2007/0082943 A1. (2007). Process for Preparation of Substantially Pure Glimepiride. Google Patents.

- Patent CZ2005230A3. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

- Patent CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.

-

Pearson+. (n.d.). What stereoisomers do the following reactions form?. Retrieved from [Link]

- Patent US9718795B2. (2017). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.

-

Vaia. (n.d.). Least reactive stereoisomer of - 1 , 2 , 3 , 4 , 5 , 6 - -hexachlorocyclohexane towards alcoholic. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2024). Although there are nine stereoisomers of 1,2,3,4,5,6 hexachlorocyclohexane, one.... Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Cyclohexylamine hydrochloride(4998-76-9) IR Spectrum [m.chemicalbook.com]

- 3. 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N | CID 21534936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 5. vaia.com [vaia.com]

- 6. youtube.com [youtube.com]

- 7. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

4-Chloro-cyclohexylamine hydrochloride CAS number 54916-24-4

An In-Depth Technical Guide to 4-Chloro-cyclohexylamine Hydrochloride (CAS 54916-24-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Chloro-cyclohexylamine hydrochloride, with CAS number 54916-24-4, is a pivotal chemical intermediate that holds significant value for researchers, scientists, and professionals in drug development. This compound belongs to the aliphatic amine class, characterized by a cyclohexane ring substituted with both an amino group and a chlorine atom.[1][2] This unique combination of a non-planar saturated ring, a reactive amine handle, and a modulating chloro-substituent makes it a highly versatile building block in medicinal chemistry.[3]

The cyclohexane scaffold provides a three-dimensional structure that can improve the pharmacokinetic profile of drug candidates compared to flat aromatic systems. Concurrently, the chlorine atom is far from a simple substituent; it can profoundly influence a molecule's potency, metabolic stability, and binding affinity through effects like halogen bonding—a phenomenon often termed the "magic chloro" effect in drug discovery.[4][5]

This guide offers a senior application scientist's perspective on 4-Chloro-cyclohexylamine hydrochloride, moving beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Stereochemical Considerations

The functionality and reactivity of 4-Chloro-cyclohexylamine hydrochloride are intrinsically linked to its structure and stereochemistry. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can exhibit distinct chemical and biological behaviors.[6]

| Property | Value | Source |

| CAS Number | 54916-24-4 | [1] |

| Molecular Formula | C₆H₁₃Cl₂N | [1] |

| Molecular Weight | 170.08 g/mol | [1] |

| IUPAC Name | 4-chlorocyclohexan-1-amine;hydrochloride | [1] |

| Synonyms | 4-Chlorocyclohexanamine hydrochloride | [1] |

| Form | Solid | [7] |

Stereoisomerism: The Decisive Factor

The cyclohexane ring predominantly exists in a low-energy chair conformation. The substituents (Cl and NH₃⁺) can occupy either axial or equatorial positions.

-

trans-isomer: One substituent is in an equatorial position and the other is axial, or both are equatorial in a flipped conformation. The di-equatorial conformation is generally more stable.

-

cis-isomer: One substituent is equatorial and one is axial.[8]

The spatial arrangement of these groups is critical. For instance, the ability to form intramolecular hydrogen bonds or the accessibility of the functional groups for a reaction can differ significantly between isomers, dictating reaction pathways and rates. This stereochemical difference is also paramount in drug design, as biological targets like enzymes and receptors are chiral and will interact differently with each stereoisomer.

Caption: Conformational isomers of 4-Chloro-cyclohexylamine.

Synthesis and Purification Strategies

The synthesis of 4-Chloro-cyclohexylamine hydrochloride requires careful control to achieve high yield and, crucially, the desired stereoisomeric purity. While multiple routes are conceivable, a common and logical approach begins with a commercially available ketone.

Proposed Synthetic Workflow: Reductive Amination

A robust and widely used method for synthesizing amines is the reductive amination of a ketone. This pathway is chosen for its high efficiency and control.

Caption: Synthetic workflow via reductive amination.

Step-by-Step Protocol and Rationale:

-

Reaction Setup: A reaction vessel is charged with 4-chlorocyclohexanone and a suitable solvent (e.g., methanol).

-

Imine Formation: An ammonia source (e.g., ammonium acetate or ammonia in methanol) is added. The reaction pH is maintained slightly acidic (pH 5-6) to facilitate the dehydration step that forms the imine intermediate, while ensuring the amine nucleophile remains sufficiently unprotonated and reactive.

-

Reduction: A reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this step because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes side reactions and increases the yield of the desired amine. The reaction is typically stirred at room temperature until analysis (e.g., GC-MS) shows complete consumption of the starting material.

-

Workup and Extraction: The reaction is quenched by the addition of water. The pH is then adjusted to be basic (pH > 11) using an aqueous base like NaOH to deprotonate the ammonium salt and generate the free amine.[9] The free amine is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification via Hydrochloride Salt Formation: The resulting crude product is a mixture of cis and trans isomers of 4-chloro-cyclohexylamine.[10] A highly effective method for separating these isomers is fractional crystallization of their hydrochloride salts, which often have significantly different solubilities.[11]

-

The crude amine is dissolved in a suitable solvent (e.g., isopropanol or a methanol/acetone mixture).[10]

-

Hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) is added dropwise until the solution is acidic (pH 1-2).[10]

-

The mixture is cooled, often to 0-5 °C, to induce crystallization. One stereoisomer will preferentially crystallize, allowing for its isolation by filtration. The choice of solvent system is critical and may require optimization to maximize the purity and yield of the desired isomer.[11]

-

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemistry of 4-Chloro-cyclohexylamine hydrochloride. A multi-technique approach provides a self-validating system of characterization.

| Analytical Technique | Expected Result / Purpose |

| ¹H NMR | Confirms the proton environment. The chemical shifts and coupling constants of the protons on the carbon bearing the chlorine and the amine will be distinct for cis and trans isomers due to different magnetic environments in axial vs. equatorial positions. |

| ¹³C NMR | Shows the number of unique carbon atoms. The chemical shifts of the C-Cl and C-N carbons will differ between stereoisomers. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H stretches of the ammonium salt (broad band ~2400-3200 cm⁻¹) and the C-Cl stretch (in the fingerprint region, ~600-800 cm⁻¹).[6] |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final product and can be used to determine the ratio of cis to trans isomers, often after derivatization.[11] |

Applications in Medicinal Chemistry and Drug Development

4-Chloro-cyclohexylamine hydrochloride serves as a valuable starting material for creating diverse molecular architectures. Its utility stems from the strategic combination of its structural features.

Caption: Role as a versatile intermediate in synthesis.

-

The Reactive Amine: The primary amine is a versatile nucleophile, readily participating in reactions like amidation to form carboxamides, reductive amination to form secondary amines, and arylation to form N-aryl bonds. These are fundamental transformations for building the core structures of many active pharmaceutical ingredients (APIs).[3][12]

-

The Chloro Substituent: The chlorine atom is a key modulator of physicochemical properties.

-

Metabolic Blocker: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Potency Enhancement: Chlorine is an electron-withdrawing group that can alter the pKa of the nearby amine, affecting its binding properties. Furthermore, it can participate in favorable halogen bonding interactions with protein targets, significantly enhancing binding affinity and potency.[4]

-

Synthetic Handle: While less reactive than its bromine or iodine counterparts, the C-Cl bond can undergo nucleophilic substitution reactions under certain conditions, allowing for further diversification of the molecular scaffold.

-

-

The Cyclohexane Scaffold: As a saturated carbocycle, it provides a non-aromatic, rigid three-dimensional framework. This is often advantageous for improving solubility, reducing toxicity, and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate compared to its flat, aromatic analogues.[13]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 4-Chloro-cyclohexylamine hydrochloride is essential for laboratory safety. The compound is classified as harmful and an irritant.[14][15]

| Hazard Category | Precautionary Action |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[16] Avoid creating dust. Use only in a well-ventilated area or chemical fume hood.[17] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[15][17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17] |

| Handling | Wash hands thoroughly after handling.[17] Avoid contact with skin, eyes, and clothing.[15] |

| Storage | The related compound, cyclohexylamine hydrochloride, is known to be hygroscopic.[7][16] Store in a tightly closed container in a dry, cool, and well-ventilated place. |

Conclusion

4-Chloro-cyclohexylamine hydrochloride is more than a simple catalog chemical; it is a sophisticated building block that offers medicinal chemists a powerful tool for drug discovery. Its true value lies in the synergistic interplay between its cyclohexane scaffold, its reactive amine, and its property-modulating chlorine atom. A thorough understanding of its stereochemistry, the logic behind its synthesis and purification, and its potential applications allows researchers to strategically incorporate this intermediate to build novel, effective, and safe therapeutic agents. By leveraging the unique attributes of this compound, scientists can accelerate the development of next-generation pharmaceuticals.

References

- CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents.

-

4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N | CID 21534936 - PubChem. Available at: [Link]

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.

-

4-Chlorocyclohexene | C6H9Cl | CID 13592 - PubChem. Available at: [Link]

- US 2007/0082943 A1 - Purification process for trans-glimepiride intermediate - Google Patents.

-

Cyclohexylamine – Knowledge and References - Taylor & Francis. Available at: [Link]

-

4-Chloro-N-cyclohexylbenzenesulfonamide - PMC - PubMed Central. Available at: [Link]

-

Cyclohexylamine - Wikipedia. Available at: [Link]

- Purification of cyclohexylamine - US3347920A - Google Patents.

- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents.

-

What is the mechanism of Chlorcyclizine Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | ChemRxiv. Available at: [Link]

-

Cyclohexylamine: Essential for HI&I and Industrial Applications. Available at: [Link]

-

The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]

-

New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

-

Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99% - Cole-Parmer. Available at: [Link]

-

ANALYTICAL TECHNIQUES FOR CLINICAL CHEMISTRY - National Academic Digital Library of Ethiopia. Available at: [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - MDPI. Available at: [Link]

Sources

- 1. 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N | CID 21534936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cis-4-Chloro-cyclohexylamine hydrochloride [sigmaaldrich.com]

- 9. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 10. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 13. 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

Synthesis of cis-4-Chloro-cyclohexylamine Hydrochloride: A Technical Guide

Part 1: Executive Summary & Strategic Rationale

The 4-chlorocyclohexyl-amine moiety is a high-value pharmacophore, frequently serving as a lipophilic linker in kinase inhibitors and GPCR modulators.[1] Its structural rigidity improves metabolic stability compared to linear alkyl chains, while the chlorine atom offers a handle for halogen bonding or further functionalization.[1]

This guide details the stereoselective synthesis of cis-4-chloro-cyclohexylamine hydrochloride starting from the commercially available trans-4-aminocyclohexanol .[1]

The Synthetic Strategy

Direct chlorination of 4-aminocyclohexanol is fraught with chemoselectivity issues (N-alkylation vs. O-substitution) and elimination side reactions (cyclohexene formation).[1] To ensure high yield and stereochemical purity, this protocol employs a three-phase strategy:

-

Chemoselective Protection: Masking the amine as a tert-butyl carbamate (Boc).[1]

-

Stereoselective Chlorination: Utilizing a modified Walden inversion (

) to convert the trans-alcohol to the cis-chloride.[1] -

Global Deprotection: Acidolytic cleavage to yield the hydrochloride salt.[1]

Retrosynthetic Analysis

The core challenge is the stereochemical inversion at C4.[1] By selecting the thermodynamic trans-alcohol as the starting material, we utilize the kinetic drive of the

Figure 1: Retrosynthetic logic relying on stereochemical inversion.

Part 2: Technical Deep Dive & Protocol

Phase 1: Chemoselective N-Boc Protection

Objective: Passivate the nucleophilic amine to prevent self-polymerization during the chlorination step.[1]

-

Reagents: trans-4-aminocyclohexanol (1.0 eq),

(1.1 eq), -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.[1]

Protocol:

-

Dissolve trans-4-aminocyclohexanol (11.5 g, 100 mmol) in DCM (200 mL) at 0°C.

-

Add Triethylamine (

, 16.7 mL, 120 mmol) followed by dropwise addition of Di-tert-butyl dicarbonate ( -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Self-Validation: TLC (5% MeOH in DCM) should show the disappearance of the baseline amine spot and appearance of a non-polar spot (

).[1] -

Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.

, and brine.[1] Dry over -

Yield: Expect >95% white solid.

Phase 2: Stereoselective Chlorination (The Critical Step)

Objective: Convert the C4-hydroxyl group to a chloride with stereochemical inversion (trans

-

Reagents: Thionyl Chloride (

), Pyridine.[1][2] -

Solvent: Anhydrous DCM or Chloroform.[1]

-

Mechanism: Formation of an alkyl chlorosulfite intermediate, followed by backside attack (

) by chloride.[1]

Expert Insight:

Using

Protocol:

-

Dissolve N-Boc-trans-4-aminocyclohexanol (10.75 g, 50 mmol) and Pyridine (8.0 mL, 100 mmol) in anhydrous DCM (150 mL). Cool to -10°C.[1]

-

Add Thionyl Chloride (

, 4.3 mL, 60 mmol) dropwise over 30 minutes. Caution: Massive gas evolution ( -

Reflux the mixture for 3-6 hours.

-

Self-Validation: Monitor by TLC (20% EtOAc/Hexane). The alcohol is polar; the chloride is significantly less polar.[1]

-

Workup: Quench carefully with ice water. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove pyridine), then sat.[1]

. -

Purification: Flash chromatography (Hexane/EtOAc 9:1) is often required to separate elimination byproducts (cyclohexenes).[1]

Figure 2: Mechanistic pathway for stereochemical inversion.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.[1]

-

Reagents: 4M HCl in Dioxane.

-

Solvent: Dioxane or Diethyl Ether.[1]

Protocol:

-

Dissolve the purified cis-chloride intermediate (50 mmol) in dry Dioxane (50 mL).[1]

-

Add 4M HCl in Dioxane (50 mL, 200 mmol) at 0°C.

-

Stir at RT for 2-4 hours. A white precipitate should form.[1]

-

Workup: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under

.[1] -

Drying: Vacuum dry at 40°C.

Part 3: Characterization & Quality Control[1]

To ensure the correct isomer was synthesized, NMR analysis is the gold standard.[1]

| Feature | trans-Isomer (Unwanted) | cis-Isomer (Target) |

| C4 Stereochemistry | Chlorine is Equatorial | Chlorine is Axial |

| H4 Proton Signal | Axial ( | Equatorial ( |

| C1-H Signal | Axial ( | Axial ( |

Interpretation:

In the cis-isomer (assuming the bulky amine stays equatorial), the chlorine is forced into the axial position.[1] The proton attached to the same carbon (H4) is therefore equatorial .[1] Equatorial protons exhibit small coupling constants (

-

Pass Criteria: H4 appears as a narrow multiplet or broad singlet.

-

Fail Criteria: H4 appears as a wide triplet of triplets (indicating axial orientation, meaning the Cl is equatorial/trans).[1]

Part 4: Safety & Hazards[1][3][4][5][6]

| Reagent | Hazard Class | Precaution |

| Thionyl Chloride | Corrosive, Water Reactive | Reacts violently with water releasing HCl/SO2.[1] Use only in a fume hood. |

| 4-Chlorocyclohexylamine | Skin Sensitizer, Corrosive | Potent vesicant.[1] Double glove (Nitrile).[1] |

| HCl/Dioxane | Corrosive, Flammable | Store in fridge.[1] Open carefully to avoid pressure buildup.[1] |

Part 5: References

-

Stereochemistry of Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (Explains

vs -

Protocol Grounding (Boc-Protection/Chlorination):

-

Safety Data:

Sources

- 1. d-nb.info [d-nb.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. careerendeavour.com [careerendeavour.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Structural Elucidation of 4-Chloro-cyclohexylamine Hydrochloride

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Stereochemical Challenge

4-Chloro-cyclohexylamine hydrochloride is a critical bifunctional scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR ligands and kinase inhibitors. Its structural elucidation presents a specific challenge: while the 1,4-disubstitution pattern is synthetically defined, the relative stereochemistry (cis vs. trans) dictates biological activity and physicochemical properties.

This guide provides an autonomous, self-validating workflow to unambiguously assign the stereochemistry of this molecule using NMR spectroscopy (

Synthetic Origin & Stereochemical Implications

To understand the structure, one must understand its origin. The compound is typically synthesized via the reductive amination of 4-chlorocyclohexanone. This process yields a diastereomeric mixture.

-

Thermodynamic Product (Trans): The 1,4-diequatorial conformation is energetically favored.

-

Kinetic Product (Cis): Often formed under specific reducing conditions, leading to an axial-equatorial arrangement.

Visualization: Synthetic Pathway & Isomer Generation

Figure 1: Synthetic workflow illustrating the origin of the diastereomeric mixture.

Analytical Strategy: The NMR Logic

The definitive method for distinguishing cis and trans isomers in 1,4-disubstituted cyclohexanes is

The Karplus Directive

According to the Karplus equation, the coupling constant

-

Axial-Axial (

): Large coupling ( -

Axial-Equatorial (

): Small coupling ( -

Equatorial-Equatorial (

): Small coupling (

Isomer Assignments

| Feature | Trans-Isomer | Cis-Isomer |

| Conformation | Diequatorial ( | Axial/Equatorial ( |

| Protons (H1, H4) | Both Axial ( | One Axial, One Equatorial |

| Splitting Pattern | Wide Triplet of Triplets (tt) | Narrow Multiplet (quintet-like) |

| Coupling ( | ||

| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) |

Critical Insight: In the trans isomer, H1 and H4 are axial.[3] They are shielded by the ring anisotropy and appear upfield. In the cis isomer, the equatorial proton is deshielded and appears downfield [1, 2].[3]

Experimental Protocols

Sample Preparation for NMR

To ensure accurate integration and resolution of splitting patterns, proper solvent selection is vital.

-

Solvent: Use DMSO-d

(99.9% D).-

Reasoning: D

O causes rapid exchange of the ammonium protons (

-

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube to minimize shimming errors.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended for clear resolution of multiplets.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans (NS): 16 or 32 (S/N ratio > 100:1).

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of protons for quantitative integration of isomer ratios.

Structure Elucidation Workflow (Logic Gate)

Figure 2: Decision tree for stereochemical assignment based on H1/H4 coupling constants.

Data Interpretation & Reference Values

Spectroscopic Data Summary

The following table summarizes the expected signals for the Trans isomer (typically the major product in thermodynamic conditions).

| Nucleus | Signal | Shift ( | Multiplicity | Integration | Assignment |

| NH | 8.2 - 8.5 | Broad s/t | 3H | Ammonium protons | |

| H-1 | 2.9 - 3.1 | tt ( | 1H | Axial H ( | |

| H-4 | 3.8 - 4.0 | tt ( | 1H | Axial H ( | |

| H-2,3,5,6 | 1.9 - 2.2 | Multiplets | 4H | Equatorial protons | |

| H-2,3,5,6 | 1.3 - 1.6 | Multiplets | 4H | Axial protons | |

| C-1 | ~50.0 | - | - | CH-NH | |

| C-4 | ~58.0 | - | - | CH-Cl |

Note: In the Cis isomer, H-1 and H-4 would appear as narrower multiplets (quintet-like) and would be shifted downfield by 0.3 - 0.5 ppm due to the equatorial position. [3, 4]

Mass Spectrometry (Validation)

-

Technique: ESI-MS (Positive Mode).

-

Observation:

-

[M+H]

: m/z 134.1 (for -

Isotope Pattern: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of a single Chlorine atom.

-

Infrared Spectroscopy (IR)

-

Amine Salt: Broad absorption 2800–3000 cm

(N-H stretch overlapping C-H). -

C-Cl Stretch: Weak to medium bands in the fingerprint region (600–800 cm

).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

BenchChem. (2025).[3] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from (Analogous system validation).

-

PubChem. (2024). 4-Chloro-cyclohexylamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from .

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

4-Chloro-cyclohexylamine Hydrochloride: Physicochemical Profiling & Synthetic Utility

The following technical guide details the physicochemical properties, synthetic methodology, and application spectrum of 4-Chloro-cyclohexylamine Hydrochloride .

Executive Summary

4-Chloro-cyclohexylamine hydrochloride (MW: 170.08 g/mol ) is a critical bifunctional aliphatic building block in drug discovery. Characterized by a cyclohexane ring bearing both a primary amine and a distal chlorine substituent, it serves as a versatile scaffold for introducing conformational rigidity and lipophilicity into pharmaceutical intermediates. This guide provides a definitive analysis of its molecular properties, a validated synthetic protocol via stereochemical inversion, and its utility in structure-activity relationship (SAR) studies.

Physicochemical Specifications

The precise molecular weight and physical constants are foundational for stoichiometric calculations in high-throughput synthesis.

Molecular Data Table

| Property | Value | Notes |

| Molecular Weight | 170.08 g/mol | Calculated for C₆H₁₃Cl₂N (Monohydrochloride) |

| Free Base MW | 133.62 g/mol | C₆H₁₂ClN |

| Molecular Formula | C₆H₁₂ClN · HCl | Stoichiometry 1:1 |

| CAS Number | 54916-24-4 | General/Unspecified stereochemistry |

| Appearance | White to off-white solid | Hygroscopic crystalline powder |

| Solubility | High: Water, MethanolLow: CH₂Cl₂, Hexane | Amine salt character dominates solubility |

| Isotopologue | ³⁵Cl (75%) / ³⁷Cl (25%) | Distinct 3:1 M+2 peak in Mass Spec |

Stereochemical Considerations

The compound exists as two diastereomers based on the relative orientation of the amine and chlorine substituents:

-

cis-Isomer: Substituents on the same face (axial/equatorial relationship depends on ring flip).

-

trans-Isomer: Substituents on opposite faces.

-

Impact: The specific isomer utilized dictates the spatial vector of the resulting pharmacophore. Commercial sources often supply the cis-isomer or a mixture unless specified.

Synthetic Methodology: Stereoselective Chlorination

The most robust synthesis involves the nucleophilic substitution of 4-aminocyclohexanol. This protocol utilizes Thionyl Chloride (SOCl₂) , leveraging an S_N2 mechanism that typically proceeds with inversion of configuration .

Reaction Pathway Diagram

Figure 1: Stereoselective synthesis pathway converting trans-alcohol to cis-chloride via SN2 inversion.

Detailed Protocol (Step-by-Step)

Step 1: Amine Protection

-

Rationale: The primary amine is nucleophilic and will react with SOCl₂ to form sulfinamides if unprotected.

-

Procedure: Dissolve trans-4-aminocyclohexanol (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at RT for 12h. Wash with dilute citric acid and brine.

Step 2: Chlorination (The Critical Step)

-

Reagent: Thionyl Chloride (SOCl₂).[1]

-

Mechanism: The alcohol reacts with SOCl₂ to form a chlorosulfite intermediate. Subsequent nucleophilic attack by chloride ion (S_N2) displaces the leaving group with inversion .

-

Protocol:

-

Dissolve N-Boc-4-aminocyclohexanol in dry CHCl₃ or DCM under N₂ atmosphere.

-

Cool to 0°C.

-

Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

-

Reflux for 2-4 hours to ensure complete conversion.

-

Evaporate solvent and excess SOCl₂ under vacuum.

-

Step 3: Deprotection & Salt Formation [2]

-

Procedure: Redissolve the crude carbamate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir until precipitation is complete.

-

Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Analytical Validation

To ensure scientific integrity, the synthesized product must be validated using the following criteria:

-

¹H NMR (DMSO-d₆):

-

Look for the methine proton attached to the Cl-bearing carbon (H-4).

-

Shift: Typically

3.8–4.2 ppm (deshielded by Cl). -

Splitting: The coupling constant (

) helps distinguish isomers. Axial protons (in trans-diequatorial systems) show large diaxial couplings (~10-12 Hz); equatorial protons (in cis systems) show smaller couplings.

-

-

Mass Spectrometry (LC-MS):

-

Target Ion: [M+H]⁺ = 134.1 (Free base mass).

-

Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak confirms the presence of one Chlorine atom.

-

Applications in Drug Development[3]

4-Chloro-cyclohexylamine serves as a bioisostere and functional linker in medicinal chemistry.

-

Lipophilic Modulation: Replacing a hydroxyl group (from aminocyclohexanol) with a chlorine atom increases

, enhancing membrane permeability while maintaining the polar amine handle. -

Intermediate for Cariprazine Analogs: While Cariprazine uses a trans-cyclohexyl urea motif, the chloro-derivative allows for the synthesis of analogs where the cyclohexane ring is modified to probe the binding pocket of D3/D2 receptors.

-

Cross-Coupling Partner: The secondary alkyl chloride is less reactive than a bromide or iodide but can participate in radical-mediated cross-coupling or elimination reactions to form cyclohexenes.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The hydrochloride salt is acidic and corrosive to mucous membranes.

-

Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term), protected from moisture.

-

Disposal: Neutralize with weak base (NaHCO₃) before disposal into organic waste streams containing halogens.

References

-

PubChem Compound Summary. (2023). 4-Chloro-cyclohexylamine hydrochloride.[3] National Center for Biotechnology Information. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (S_N2 Inversion Mechanisms). Wiley-Interscience.

Sources

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 4-Chloro-cyclohexylamine hydrochloride

4-Chloro-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine hydrochloride salt of significant interest in medicinal chemistry and drug development. As an intermediate or a potential active pharmaceutical ingredient (API), its physicochemical properties are paramount to its utility. Among these, aqueous and solvent solubility are fundamental parameters that dictate a compound's bioavailability, formulation design, and ultimate therapeutic efficacy.[1] A comprehensive understanding of the solubility profile of 4-Chloro-cyclohexylamine hydrochloride is therefore not merely an academic exercise but a critical component of preclinical development.

This technical guide provides an in-depth exploration of the solubility of 4-Chloro-cyclohexylamine hydrochloride. In the absence of extensive published quantitative data for this specific molecule, this document will focus on the theoretical principles governing its solubility, the factors that influence it, and a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical approach to characterizing the solubility of amine hydrochloride salts.

Physicochemical Properties of 4-Chloro-cyclohexylamine hydrochloride

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₃Cl₂N | [2] |

| Molecular Weight | 170.08 g/mol | [2] |

| IUPAC Name | 4-chlorocyclohexan-1-amine;hydrochloride | [2] |

| Physical Form | Expected to be a crystalline solid | [3] |

| Parent Compound | 4-Chlorocyclohexan-1-amine | [2] |

| Component Compounds | 4-Chlorocyclohexan-1-amine and Hydrochloric Acid | [2] |

The presence of a chlorine atom and an amine hydrochloride group on the cyclohexane ring are the primary determinants of its solubility characteristics.

Theoretical Framework: Factors Influencing Solubility

The solubility of 4-Chloro-cyclohexylamine hydrochloride is a multifactorial property governed by the interplay between the solute and the solvent.[4] The principle of "like dissolves like" provides a general but powerful predictive tool.[5]

-

Polarity : The hydrochloride salt form of the amine introduces ionic character, significantly increasing its polarity compared to the free base. This suggests a higher solubility in polar solvents like water and lower alcohols, and lower solubility in non-polar solvents such as hydrocarbons.[5] The parent compound, cyclohexylamine, is miscible with water, which is indicative of the amine group's ability to form hydrogen bonds.[6][7]

-

pH of the Medium : As an amine hydrochloride, the pH of the aqueous medium will have a profound effect on its solubility. In acidic to neutral solutions, the compound will exist predominantly in its ionized (protonated) form, which is more water-soluble. In basic solutions (pH > pKa of the conjugate acid), the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[8]

-

Temperature : The effect of temperature on solubility is dictated by the enthalpy of the solution.[4] For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[9] However, this is not a universal rule and must be determined experimentally.

-

Common Ion Effect : When attempting to dissolve 4-Chloro-cyclohexylamine hydrochloride in a solvent that already contains a significant concentration of chloride ions (e.g., concentrated hydrochloric acid or brine), its solubility may be suppressed. This is due to Le Châtelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved solid.

-

Crystal Lattice Energy : The strength of the intermolecular forces in the solid crystal lattice must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the ability of a substance to exist in more than one crystalline form, can lead to different solubilities for each polymorph due to variations in their crystal lattice energies.[9]

The following diagram illustrates the key relationships influencing the solubility of this compound.

Caption: Key factors determining the solubility of 4-Chloro-cyclohexylamine hydrochloride.

Illustrative Solubility Data

Hypothetical Solubility Profile of 4-Chloro-cyclohexylamine hydrochloride

| Solvent | Temperature (°C) | Expected Solubility ( g/100 mL) | Classification |

| Water | 25 | High | Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | High | Soluble |

| Methanol | 25 | High | Soluble |

| Ethanol | 25 | Moderate to High | Soluble |

| Dichloromethane (DCM) | 25 | Low | Sparingly Soluble |

| Hexanes | 25 | Very Low | Insoluble |

Disclaimer: This table is for illustrative purposes only and is based on general chemical principles. Actual solubility values must be determined experimentally.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method followed by gravimetric analysis.[11][12] This method is reliable and provides the thermodynamic solubility, which is a crucial parameter.

Causality Behind Experimental Choices:

-

Excess Solid : Using an excess of the solid ensures that the solvent becomes saturated, and a state of equilibrium between the dissolved and undissolved compound is achieved.[12]

-

Equilibration Time : Sufficient time (e.g., 24-72 hours) is necessary for the dissolution process to reach a true equilibrium. This is particularly important for compounds that may have slow dissolution kinetics or undergo phase transformations.

-

Constant Temperature : Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible and accurate results.[8]

-

Filtration : Removing all undissolved solid particles from the saturated solution before analysis is essential to avoid overestimation of the solubility. A 0.45 µm or smaller pore size filter is typically used.

-

Gravimetric Analysis : Evaporating the solvent and weighing the remaining solid residue is a direct and accurate method for quantifying the amount of dissolved solute, provided the compound is non-volatile.[13]

Step-by-Step Methodology

-

Preparation :

-

Pre-weigh several clean, dry glass vials with screw caps.

-

Add an excess amount of 4-Chloro-cyclohexylamine hydrochloride to each vial (e.g., 20-30 mg, ensuring solid remains visible after solvent addition). Record the exact weight of the compound added.

-

-

Solvent Addition :

-

Add a precise volume (e.g., 2.0 mL) of the desired high-purity solvent to each vial.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 48-72 hours to allow the system to reach equilibrium.[14]

-

-

Phase Separation and Filtration :

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a pre-weighed, clean, and dry evaporating dish. Record the exact volume transferred.

-

-

Gravimetric Analysis :

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The temperature should be well below the compound's melting or decomposition point.

-

Once dry, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Repeat the drying and weighing process until a constant weight is achieved (e.g., a difference of < 0.1 mg between consecutive weighings).[11]

-

-

Calculation :

-

Weight of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish).

-

Solubility (in g/100 mL) = (Weight of dissolved solid / Volume of filtered solution) * 100.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for gravimetric solubility determination.

Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken. Based on data for related compounds like cyclohexylamine hydrochloride, 4-Chloro-cyclohexylamine hydrochloride should be handled with care.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While quantitative solubility data for 4-Chloro-cyclohexylamine hydrochloride is not widely published, a thorough understanding of its chemical structure and the principles of solubility allows for a strong predictive assessment. Its nature as an amine hydrochloride salt suggests high solubility in polar, protic solvents, with a significant dependence on the pH of the medium. For drug development professionals and researchers, the experimental determination of this property is essential. The detailed gravimetric shake-flask protocol provided in this guide offers a robust and reliable method for obtaining the precise, thermodynamic solubility data required for informed decision-making in formulation, preclinical studies, and beyond.

References

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.

-

PubChem. (n.d.). 4-Chloro-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cyclohexylamine. Retrieved from [Link]

- University of Babylon. (n.d.).

- University of Babylon. (n.d.).

- Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1215-1225.

- Hameed, G. S. (2024, January 23). Solubility and distribution.

- University of Babylon. (2018, December 24). Gravimetric method of analysis.

- Smolecule. (2023, August 15). Buy Dicyclohexylamine hydrochloride | 4693-92-9.

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.

- AAT Bioquest. (2024, August 26).

- NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.

- ChemicalBook. (2025, July 4). Cyclohexylamine hydrochloride | 4998-76-9.

- Wikipedia. (n.d.). Cyclohexylamine.

- Int J Pharm Chem Anal. (n.d.). Solubility: An overview.

- ChemicalBook. (2025, September 25). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.

- EPA. (n.d.). Cyclohexylamine hydrochloride Properties.

- Chemeurope.com. (n.d.). Solubility table.

- Wikipedia. (n.d.). Solubility table.

- Spectrum Chemical. (n.d.). Cyclohexylamine-Hydrochloride | CAS 4998-76-9 | C2127.

- Benchchem. (n.d.). solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.

- Kiani, M., et al. (2023). Regular Article. Physical Chemistry Research.

- Chemistry LibreTexts. (2020, November 2).

- Chemister.ru. (n.d.). hydroxylammonium chloride.

-

PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N | CID 21534936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Cyclohexylamine hydrochloride | 4998-76-9 [chemicalbook.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability Profile & Stress Testing of 4-Chloro-cyclohexylamine Hydrochloride

Executive Summary

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a bifunctional building block frequently employed in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its stability profile is governed by two competing reactivity centers: the hydrolytically labile secondary alkyl chloride and the protonated primary amine.

While the hydrochloride salt form confers significant thermal and oxidative stability compared to the free base, it introduces hygroscopicity as a critical failure mode. In solution, the compound exhibits pH-dependent degradation kinetics, primarily via nucleophilic substitution (

This guide provides a mechanistic analysis of these pathways and details a self-validating protocol for establishing the compound's stability in drug development workflows.

Part 1: Chemical Structure & Reactivity Profile

The Stability Triad

The molecule's degradation behavior is dictated by three structural features:

-

The C-Cl Bond: A secondary alkyl halide on a cyclohexane ring. It is susceptible to hydrolysis (forming alcohols) and elimination (forming alkenes).

-

The Ammonium Headgroup (

): Electron-withdrawing inductively ( -

Stereochemistry (Cis/Trans):

-

Elimination Risk: The trans-isomer (typically diequatorial) is generally more stable against spontaneous elimination. The cis-isomer, where H and Cl can adopt an anti-periplanar conformation (axial-axial), is significantly more prone to E2 elimination under basic conditions.

-

Degradation Pathways Diagram

The following diagram illustrates the primary degradation routes.

Figure 1: Mechanistic degradation pathways of 4-Chloro-cyclohexylamine HCl. Blue indicates the parent compound; Red/Yellow/Green indicate specific degradation endpoints.

Part 2: Solid-State Stability

Hygroscopicity & Physical Stability

Amine hydrochlorides are inherently hygroscopic. Upon exposure to relative humidity (RH) >60%, the crystal lattice can absorb water, leading to deliquescence.

-

Consequence: Absorbed water creates a localized "micro-solution" environment, enabling hydrolysis of the C-Cl bond even in the solid state.

-

Recommendation: Store in tightly sealed containers with desiccants (Silica gel or Molecular Sieves).

Thermal Stability

-

Melting Point: Typically decomposes upon melting (often >200°C).

-

Decomposition: The salt dissociates into the free amine and HCl gas. The free amine is volatile and susceptible to rapid oxidation (browning).

-

Protocol: Avoid processing temperatures above 100°C during drying. Use vacuum drying at 40-50°C to remove solvents.

Part 3: Solution-State Stability

pH Dependence

The stability in solution is strictly pH-dependent.

| pH Condition | Stability Prediction | Mechanism |

| Acidic (pH < 4) | High Stability | Protonation of the amine ( |

| Neutral (pH 6-8) | Moderate Risk | Slow hydrolysis to 4-aminocyclohexanol may occur over time, especially if heated. |

| Basic (pH > 10) | Critical Instability | Rapid degradation. The free base is formed ( |

Solvent Compatibility

-

Compatible: Methanol, Ethanol (anhydrous), Acetonitrile, Water (acidified).

-

Incompatible:

-

Dimethylformamide (DMF) / Dimethylacetamide (DMAc): Can induce

substitution of the chloride at high temperatures. -

Ketones (Acetone): Potential for Schiff base formation with the amine group (if not fully protonated).

-

Part 4: Forced Degradation Protocols (Stress Testing)

This protocol is designed to validate analytical methods and determine shelf-life limits.

Experimental Workflow Diagram

Figure 2: Step-by-step forced degradation workflow for stability profiling.

Detailed Protocols

A. Acid Hydrolysis

-

Dissolve 10 mg of substance in 5 mL of 0.1 N HCl.

-

Heat at 60°C for 24 hours.

-

Expectation: Minimal degradation. If degradation occurs, look for 4-aminocyclohexanol (hydrolysis product).

B. Base Hydrolysis (Critical)

-

Dissolve 10 mg of substance in 5 mL of 0.1 N NaOH.

-

Keep at ambient temperature. Do not heat initially (reaction may be rapid).

-

Monitor at 1, 4, and 24 hours.

-

Expectation: Formation of 3-cyclohexen-1-amine (elimination) and 4-aminocyclohexanol (substitution).

C. Oxidative Stress

-

Dissolve 10 mg in 5 mL of 3%

. -

Store in dark at Room Temperature for 24 hours.

-

Expectation: Formation of N-oxides is suppressed by the HCl salt form, but if pH drifts neutral, N-oxidation is possible.

Part 5: Analytical Methodology

To accurately monitor stability, use a Reverse Phase HPLC method capable of retaining polar amines.

Recommended HPLC Conditions

-

Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or equivalent) to retain the polar amine.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Perchloric acid in Water (Low pH is crucial to keep the amine protonated and prevent tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection:

-

UV: 210 nm (Weak chromophore; C-Cl and C-N have low absorbance).

-

Preferred: Charged Aerosol Detector (CAD) or LC-MS (ESI Positive mode) for high sensitivity.

-

Reference Standards for Validation

Ensure you have the following standards to identify peaks:

-

4-Aminocyclohexanol: The primary hydrolysis degradant.

-

Cyclohexylamine: Potential reductive dechlorination impurity (rare, but possible).

-

3-Cyclohexen-1-amine: The elimination impurity.

References

-

PubChem. (n.d.). 4-Chloro-cyclohexylamine hydrochloride (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

-

Yoshida, M. I., et al. (2011).[2] Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy.[2] (Demonstrates general thermal decomposition pathways of amine hydrochlorides). Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for E2 elimination and SN1/SN2 mechanisms in cyclohexane systems).

-

Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[2] Pharmaceutical Development and Technology. (General principles of hydrolysis kinetics).

Sources

Navigating the Research Landscape of 4-Chloro-cyclohexylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine, into molecular scaffolds is a well-established strategy in drug design for modulating pharmacokinetic and pharmacodynamic properties.[1] Chlorinated compounds are prevalent in a wide range of FDA-approved drugs, highlighting their significance in the pharmaceutical industry.[1] 4-Chloro-cyclohexylamine hydrochloride serves as a versatile bifunctional molecule, presenting both a reactive amine group and a strategically placed chlorine atom on a cyclohexane core. This unique combination allows for diverse chemical modifications, making it a valuable intermediate for creating libraries of compounds for high-throughput screening and lead optimization.[2][3]

The cyclohexylamine moiety itself is a common structural motif in many bioactive molecules, contributing to improved bioavailability and stability.[2][3] The addition of a chlorine atom can further enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Commercial Availability and Procurement

4-Chloro-cyclohexylamine hydrochloride is commercially available from several key suppliers, though it is important to distinguish between different isomers (e.g., cis and trans) as availability and pricing can vary. Researchers should carefully consider the stereochemistry required for their specific synthetic route.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | cis-4-Chloro-cyclohexylamine hydrochloride | 1436-84-6 (for cis isomer) | Not specified | Available through J & W Pharmlab LLC. |

| Thermo Fisher Scientific | Cyclohexylamine hydrochloride | 4998-76-9 | ≥ 98.0% | This is the non-chlorinated parent compound, listed for reference.[4] |

| PubChem | 4-Chloro-cyclohexylamine hydrochloride | 54916-24-4 | Varies | Database lists multiple suppliers. |

Procurement Strategy:

Caption: A streamlined workflow for the procurement of 4-Chloro-cyclohexylamine hydrochloride.

Physicochemical Properties and Handling

Understanding the physicochemical properties of 4-Chloro-cyclohexylamine hydrochloride is crucial for its safe handling and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl₂N | PubChem[5] |

| Molecular Weight | 170.08 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline powder | AK Scientific, Inc.[6] |

| Melting Point | 261-263°C (for trans-4-Methyl-cyclohexylamine HCl) | AK Scientific, Inc.[6] |

| Solubility | Soluble in water | Thermo Fisher Scientific[7] |

Safety and Handling Protocol

As with any chlorinated amine, proper safety precautions are paramount. The following protocol is a synthesis of best practices derived from safety data sheets of similar compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: A standard laboratory coat. In case of potential for significant exposure, a chemically resistant apron is recommended.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.

-

Dispensing: Carefully weigh the required amount of 4-Chloro-cyclohexylamine hydrochloride in the fume hood. Avoid creating dust. Use a spatula for transfers.

-

Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. The compound is hygroscopic and should be handled in a dry environment when possible.[7][8]

-

Reaction Quenching and Workup: Be mindful that reactions involving amines can be exothermic. Quench reactions carefully, especially when using acidic or basic reagents.

-

Spill Cleanup: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. The contaminated material should be collected in a sealed container for proper disposal.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Hazard Mitigation Workflow:

Caption: A multi-layered approach to ensure the safe handling of 4-Chloro-cyclohexylamine hydrochloride.

Applications in Drug Discovery and Development

The primary utility of 4-Chloro-cyclohexylamine hydrochloride lies in its role as a versatile intermediate for the synthesis of more complex molecules. The amine handle allows for a wide range of transformations, including amidation, reductive amination, and N-arylation, to build molecular diversity. The chlorine atom can serve as a synthetic handle for cross-coupling reactions or can be retained in the final molecule to modulate its biological activity.

While specific, publicly available examples of late-stage clinical candidates directly incorporating the 4-Chloro-cyclohexylamine hydrochloride scaffold are not prominent, its parent structure, cyclohexylamine, is a key component in numerous pharmaceuticals.[2][3] It is reasonable to extrapolate that this chlorinated analog is utilized in early-stage discovery programs for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience.

Conclusion